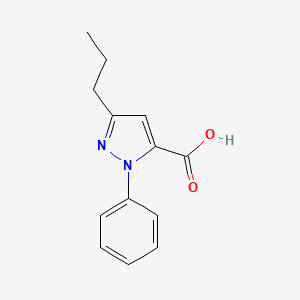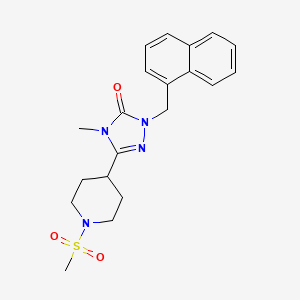
N-(4-bromo-3-methylphenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
N-(4-bromo-3-methylphenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine, a compound with quinoline and piperidine substructures, is involved in various chemical reactions and synthetic processes. For example, quinoxaline derivatives, which share structural similarity, react with aromatic amines and other nucleophilic reagents, forming substituted compounds (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983). Similarly, piperidine derivatives have been synthesized from reactions involving N,N-Bis[(benzotriazol-1-yl)methyl]amines (Katritzky, Luo, & Cui, 1999).
Hydrogen-Bonding Patterns
Compounds with piperidine and bromophenyl groups, such as in the query compound, have been studied for their hydrogen-bonding patterns. These patterns are important for understanding molecular interactions and stability. For example, enaminones with bromophenyl and piperidin-2-ylidene structures exhibit bifurcated intra- and intermolecular hydrogen bonding, forming six-membered hydrogen-bonded rings and centrosymmetric dimers (Balderson, Fernandes, Michael, & Perry, 2007).
Optimization of Synthesis Conditions
Optimizing reaction conditions for synthesizing compounds with quinoline and piperidine structures is a significant area of research. For instance, the synthesis of 6,7-dimethoxy-2-methyl-3-(4-nitrophenoxy)quinoline was optimized using piperidine in refluxing ethanol, demonstrating the importance of solvent and base choice in synthesis reactions (Khan, El-Gamal, & Oh, 2013).
Biological Activities
Research has also focused on the biological activities of compounds with similar structural features. For example, studies on thiazolidinone derivatives, which include piperidine and quinoline moieties, have evaluated their antimicrobial activities against various bacterial strains (Patel, Patel, Kumari, & Patel, 2012). Additionally, the synthesis and evaluation of quinolin-6-amines, which are structurally related, have been explored for their antimicrobial, insecticidal, and anthelmintic activities (Panwar, Chaudhary, Dubey, & Ram, 2013).
Carcinogenicity Studies
Interestingly, research on heterocyclic amines, which are structurally related to the query compound, has shown implications in carcinogenicity and mutagenesis. For instance, studies have examined the DNA adducts of heterocyclic amines from cooked meats, which are important for understanding their potential carcinogenic effects (Schut & Snyderwine, 1999).
Eigenschaften
IUPAC Name |
3-methyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-4-3-5-11(8-9)13(19)17-12-10(2)16-15-18(14(12)20)6-7-21-15/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUJDRLSUASJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2882547.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide](/img/structure/B2882550.png)

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2882553.png)
![Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate](/img/structure/B2882556.png)







